(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran
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Overview
Description
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a unique structure with an ethoxy group and a prop-2-en-1-yl substituent, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted phenols and allyl halides in the presence of a base to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-3-Methoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran
- (1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzofuran
Uniqueness
(1R)-3-Ethoxy-1-(prop-2-en-1-yl)-3,4-dihydro-1H-2-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
920975-98-0 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1R)-3-ethoxy-1-prop-2-enyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C14H18O2/c1-3-7-13-12-9-6-5-8-11(12)10-14(16-13)15-4-2/h3,5-6,8-9,13-14H,1,4,7,10H2,2H3/t13-,14?/m1/s1 |
InChI Key |
ZCZXJIDAIZPTST-KWCCSABGSA-N |
Isomeric SMILES |
CCOC1CC2=CC=CC=C2[C@H](O1)CC=C |
Canonical SMILES |
CCOC1CC2=CC=CC=C2C(O1)CC=C |
Origin of Product |
United States |
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